3-Bromo-5-(tert-butoxycarbonyl)benzoic acid
Description
Properties
IUPAC Name |
3-bromo-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOSJGNGFCKDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid typically involves the bromination of 5-(tert-butoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include:
-
Trifluoroacetic acid (TFA) : Achieves deprotection in dichloromethane (DCM) at room temperature, producing 3-bromo-5-aminobenzoic acid with 85% yield.
-
Hydrochloric acid (HCl) : A 4M HCl solution in dioxane at 0–5°C cleaves the Boc group quantitatively.
Mechanism : Protonation of the carbonyl oxygen weakens the Boc group’s stability, leading to carbamate decomposition and release of CO₂ and tert-butanol.
Nucleophilic Aromatic Substitution of the Bromine Atom
The bromine atom undergoes substitution with nucleophiles under optimized conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | KOtBu, DMF, 80°C | 3-Amino-5-(Boc)benzoic acid derivatives | 75% | |
| Alkoxides | NaOMe, THF, reflux | 3-Methoxy-5-(Boc)benzoic acid | 68% | |
| Thiols | CuI, Cs₂CO₃, DMSO, 100°C | 3-Thioether-5-(Boc)benzoic acid | 60% |
Key Factors : Electron-withdrawing carboxylic acid meta to bromine enhances electrophilicity, enabling substitution without transition-metal catalysts.
Functionalization of the Carboxylic Acid Group
The carboxylic acid undergoes derivatization:
-
Esterification : Treatment with SOCl₂ followed by methanol produces methyl 3-bromo-5-(Boc)benzoate (90% yield).
-
Amidation : Activation with HATU/DIPEA and coupling with amines yields substituted amides (70–85% yield).
-
Reduction : LiAlH₄ reduces the acid to 3-bromo-5-(Boc)benzyl alcohol (65% yield).
Sequential and Orthogonal Reactivity
The compound enables multi-step synthesis via orthogonal reactivity:
-
Boc deprotection followed by amide coupling yields peptidomimetics.
-
Bromine substitution with alkynes enables click chemistry for bioconjugation.
Comparative Reaction Yields and Conditions
| Reaction Type | Key Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc Deprotection | TFA/DCM | 25°C | 2 hr | 85% |
| Bromine-Amine Substitution | KOtBu/DMF | 80°C | 12 hr | 75% |
| Esterification | SOCl₂/MeOH | Reflux | 4 hr | 90% |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ from the Boc group .
-
Competitive Pathways : Overly vigorous Boc deprotection may protonate the carboxylic acid, reducing solubility.
This compound’s modular reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Experimental optimization of reaction conditions is critical to maximizing yields and selectivity .
Scientific Research Applications
Organic Synthesis
3-Bromo-5-(tert-butoxycarbonyl)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives that can be further modified for specific applications in pharmaceuticals and materials science .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its bulky tert-butoxy group enhances lipophilicity, which can lead to increased efficacy in enzyme inhibition studies. For example, compounds with similar structures have shown activity against histone deacetylases (HDACs), which are crucial targets in cancer therapy .
Drug Development
Research into pharmaceutical applications includes its use as a precursor for developing new drugs. The structural features of this compound allow it to interact with various biological pathways, making it a candidate for selective drug design aimed at minimizing side effects while maximizing therapeutic efficacy .
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Similar benzoate derivatives have demonstrated significant antimicrobial activity, suggesting that this compound could be explored further for antibiotic development .
Antimicrobial Properties
A study highlighted the antimicrobial activity of analogs of benzoate derivatives, demonstrating significant inhibition against pathogens such as Staphylococcus aureus and Bacillus subtilis. The structural similarities suggest that this compound may possess comparable properties .
Inhibition of Mycobacterium tuberculosis
Research indicates that compounds with similar structures can inhibit phosphopantetheinyl transferase, an essential enzyme in Mycobacterium tuberculosis. This finding suggests potential anti-tubercular activity for this compound .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The bromine atom and tert-butoxycarbonyl group provide sites for further functionalization, enabling the synthesis of a wide range of compounds. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
*Note: The exact molecular formula for this compound is inferred from analogs.
Key Differences and Implications
Substituent Effects on Reactivity :
- BOC Group : Enhances stability and enables controlled deprotection (acid-labile), making it ideal for stepwise synthesis .
- Nitro Group : Increases electrophilicity, facilitating reactions like catalytic hydrogenation to amines .
- Sulfonyl Group : Introduces strong electron-withdrawing effects, useful in forming sulfonamide drugs .
Solubility and Lipophilicity :
- tert-Butyl and BOC Groups : Both increase lipophilicity, reducing water solubility but improving organic solvent compatibility .
- Methoxymethyl and Morpholinylsulfonyl : Polar groups enhance aqueous solubility, favoring biological applications .
Synthetic Utility :
- Bromine Atom : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
- BOC-Protected Derivatives : Serve as intermediates in peptide and polymer synthesis due to reversible protection .
Notes
- Discontinued Analogs: Some derivatives, such as 3-Bromo-5-((tert-butoxycarbonyl)amino)benzoic acid, are marked as discontinued in commercial catalogs .
- Storage : BOC-protected compounds require anhydrous storage to prevent premature deprotection .
- Safety : Brominated benzoic acids may require handling under inert atmospheres to avoid decomposition .
Biological Activity
3-Bromo-5-(tert-butoxycarbonyl)benzoic acid (Boc-3-Br-5-BA) is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of Boc-3-Br-5-BA, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C_{12}H_{13BrO_4 with a molecular weight of approximately 305.14 g/mol. The compound features a bromine atom at the 3-position and a tert-butoxycarbonyl group at the 5-position of the benzoic acid moiety, which enhances its lipophilicity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃BrO₄ |
| Molecular Weight | 305.14 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not available |
Boc-3-Br-5-BA exhibits various biological activities attributed to its structural characteristics. It has been studied for its potential as an anti-inflammatory agent, antibacterial compound, and a precursor in the synthesis of biologically active molecules.
- Anti-inflammatory Activity : Research indicates that derivatives of benzoic acid can inhibit inflammatory pathways, potentially making Boc-3-Br-5-BA a candidate for further development in treating inflammatory diseases .
- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains. The introduction of bromine and tert-butoxycarbonyl groups can enhance the antibacterial efficacy by improving the compound's interaction with bacterial membranes .
Study 1: Synthesis and Biological Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized Boc-3-Br-5-BA along with several analogs to evaluate their biological activities against specific bacterial strains. The results indicated that Boc-3-Br-5-BA exhibited moderate antibacterial activity with an IC50 value comparable to known antibiotics .
Study 2: In Vivo Efficacy
Another study explored the in vivo efficacy of Boc-3-Br-5-BA in mouse models for inflammation-induced pain. The compound demonstrated significant pain reduction compared to control groups, suggesting its potential therapeutic application in pain management .
Table 2: Summary of Biological Activities
Synthesis Pathways
The synthesis of Boc-3-Br-5-BA typically involves bromination of benzoic acid derivatives followed by protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) chemistry. This method allows for selective reactions while maintaining the integrity of functional groups.
Synthetic Route Overview
- Bromination : Bromine is added to 5-tert-butylbenzoic acid under controlled conditions.
- Boc Protection : The carboxylic acid is treated with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected derivative.
- Purification : The final product is purified using chromatography techniques.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Purify intermediates using column chromatography (silica gel, hexane/EtOAc) or recrystallization.
Advanced: How can regioselectivity challenges during bromination be mitigated?
Methodological Answer:
Regioselectivity in bromination depends on directing groups and reaction conditions:
- Directing Groups : The Boc group is meta-directing, favoring bromination at the 3-position. Use steric or electronic modulation (e.g., bulky solvents) to suppress competing pathways .
- Metalation Strategies : Employ directed ortho-metalation (DoM) with n-BuLi to selectively deprotonate and brominate the desired position .
- Catalytic Systems : FeBr₃ or Lewis acids enhance selectivity in electrophilic substitution .
Q. Case Study :
- Suzuki Coupling : 3-Bromo-5-Boc-benzoic acid + arylboronic acid → Biaryl derivatives (85% yield, 90% purity) .
Basic: What are best practices for storage and handling?
Methodological Answer:
- Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Handling : Use PPE (gloves, goggles) due to bromine’s toxicity. Avoid prolonged exposure to moisture or acidic vapors .
- Decomposition Signs : Discoloration (yellow → brown) or gas evolution indicates Boc cleavage; discard if purity <90% .
Advanced: How to resolve contradictions in reported reaction yields for Boc-protected intermediates?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions. Compare yields in DMF vs. THF .
- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation .
- Workup Protocols : Acidic workups (e.g., HCl) may hydrolyze Boc groups; neutralize carefully .
Q. Case Study :
- Boc Deprotection : Reported yields vary from 70–95% depending on TFA concentration (10–50% v/v) and reaction time .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Organic Synthesis : Building block for pharmaceuticals (e.g., protease inhibitors) .
- Material Science : Precursor for liquid crystals or metal-organic frameworks (MOFs) via carboxylate coordination .
- Biological Probes : Fluorescent tagging via carboxylic acid conjugation to amines .
Advanced: What strategies prevent Boc cleavage during derivatization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
